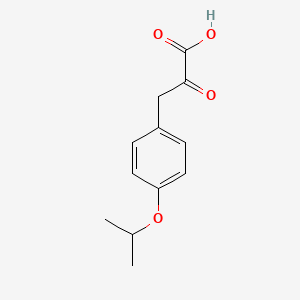
3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid typically involves the following steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to form a protected intermediate.
Bromine Substitution: The protected intermediate is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protected group is removed to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient separation techniques, and high-yield reaction conditions to ensure the economic viability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzoylamino)-3-(4-isopropoxyphenyl)propanoic acid: Similar structure but with a benzoylamino group instead of a 2-oxopropanoic acid moiety.
(3-Ethoxy-4-isopropoxyphenyl)boronic acid: Contains an ethoxy group and a boronic acid moiety.
Uniqueness
3-(4-Isopropoxyphenyl)-2-oxopropanoic Acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-oxo-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clave InChI |
JBVNWESTLTVNLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



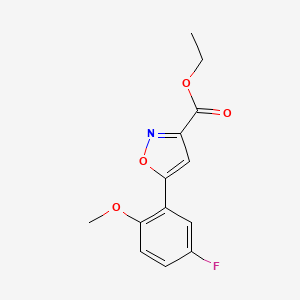
![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

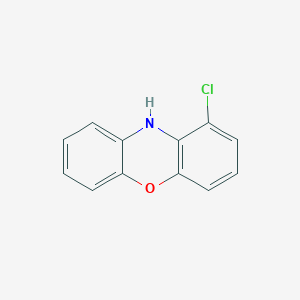
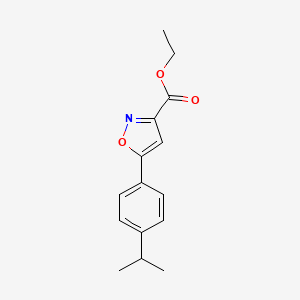
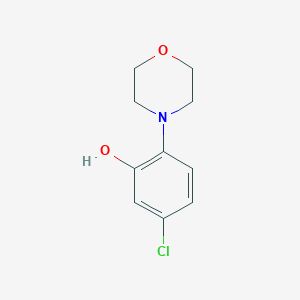
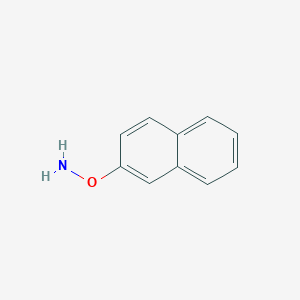
![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
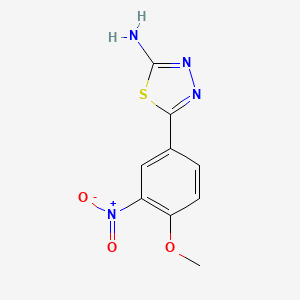
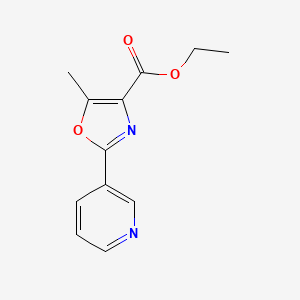
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)


